molecular formula C16H13ClF3NO2 B1210922 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide

Cat. No. B1210922
M. Wt: 343.73 g/mol
InChI Key: YDXZSNHARVUYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide is a member of benzamides.

Scientific Research Applications

Enhancing Chondrogenesis of Stem Cells

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide (CTB) is a small molecule that modulates gene expression by altering chromatin architecture. A study demonstrated the use of a CTB derivative with increased solubility for enhancing gene expression and inducing stem cell differentiation. This was achieved by conjugating CTB onto the NanoScript platform, a nanoparticle-based artificial transcription factor. Specifically, CTB was used to trigger the pathway regulating Sox9, a key factor in chondrogenic differentiation, thereby enhancing chondrogenic gene activity and differentiation in stem cells (Patel et al., 2015).

Potential Anticancer Properties

A study explored the optimization of niclosamide derivatives, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide, for developing new potential anticancer agents. These derivatives were tested against various human cancer cell lines, revealing significant cytotoxicity and activity in different assays. This research suggests the potential of these compounds as anticancer agents, warranting further investigation (Tang et al., 2017).

Photochemical Behavior in Molecular Charge Transfer

Research into the photochemical behavior of trans-4-(N-arylamino)stilbene, involving substituents including the trifluoromethyl group found in N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide, revealed a strong dependency on the substituent in the N-aryl group. The study provided insights into the formation of twisted intramolecular charge transfer states in these molecules, contributing to the understanding of photoinduced molecular charge transfer mechanisms (Yang et al., 2004).

Exploring Molecular Structure in Drug Development

The molecular structure of various related compounds, such as glibenclamide which shares structural similarities with N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide, has been studied for potential applications in drug development. These studies involve characterizing the structure using techniques like NMR spectroscopy and X-ray diffraction, contributing to the understanding of structure-property relationships in drug design (Sanz et al., 2012).

Inhibitory Effects on Aquaporin-4 in Cerebral Edema

A study identified functionalized phenylbenzamides, including derivatives of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide, as inhibitors of aquaporin-4. This inhibition was found to reduce cerebral edema and improve outcomes in models of central nervous system injury, highlighting the therapeutic potential of these compounds in treating conditions involving cerebral edema (Farr et al., 2019).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXZSNHARVUYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016272
Record name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide

CAS RN

451491-47-7
Record name N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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